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Compound of Interest

Compound Name: Delocamten

Cat. No.: B15607578

A note on Delocamten: As of late 2025, detailed quantitative results and experimental
protocols from clinical trials of Delocamten (also known as MYK-224 and BMS-986435) are
not yet publicly available. Delocamten is a next-generation cardiac myosin inhibitor currently in
Phase 2 clinical trials. To provide a relevant and useful guide for researchers, this document
will focus on two well-documented drugs in the same class with the same mechanism of action:
Mavacamten and Aficamten. The experimental data and protocols from these studies can serve
as a valuable reference for understanding the expected outcomes and methodologies for this
class of drugs.

Mechanism of Action: Cardiac Myosin Inhibition

Cardiac myosin inhibitors are a class of drugs that target the underlying cause of hypertrophic
cardiomyopathy (HCM), a condition characterized by the thickening of the heart muscle and
hypercontractility.[1][2] These drugs act as allosteric and reversible inhibitors of cardiac myosin.

[3][4]

In a healthy heart, the interaction between myosin and actin filaments generates the force for
muscle contraction. In HCM, genetic mutations often lead to an excessive number of myosin-
actin cross-bridges, resulting in hypercontractility, impaired relaxation, and increased energy
consumption by the heart muscle.[1][4]

Cardiac myosin inhibitors modulate the number of active myosin heads available to bind to
actin.[4] They stabilize the myosin heads in an energy-sparing, "super-relaxed” state, which
reduces the number of myosin-actin cross-bridges that can form.[3][5] This targeted inhibition
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of the cardiac myosin ATPase activity decreases the excessive contractility of the heart muscle,
allowing it to relax more efficiently.[1][6] The intended therapeutic effects include a reduction in
the obstruction of the left ventricular outflow tract (LVOT), improved cardiac filling pressures,
and alleviation of symptoms associated with HCM.[4]

Below is a diagram illustrating the signaling pathway of cardiac myosin inhibition.
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The following tables summarize key quantitative data from published clinical trials of
Mavacamten and Aficamten.

Table 1: Mavacamten Efficacy Data (EXPLORER-HCM
Trial)

Mavacamten o
Parameter Placebo Group p-value Citation
Group

Primary Endpoint

=>1.5 mL/kg/min

increase in pVO2

with =21 NYHA

class

improvement OR

=>3.0 mL/kg/min 37% 17% 0.0005 [7]
increase in pVO2

with no

worsening of

NYHA class at

30 weeks

Secondary

Endpoints

Change in post-

exercise LVOT

gradient from -47 mm Hg -10 mm Hg <0.0001 [7]
baseline to week

30

Change in pVO:
from baseline to 1.4 mL/kg/min -0.1 mL/kg/min 0.0006 [7]
week 30

Biomarkers

80% greater
reduction than - - [6][8]

Reduction in NT-

proBNP
placebo
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Table 2: Mavacamten Long-Term Efficacy Data

(PIONEER-OL E Study)

Parameter (at Week 180) Change from Baseline Citation
Resting LVOT Gradient -50 mm Hg (SD 55) [9]
Valsalva LVOT Gradient -70 mm Hg (SD 41) [9]
Serum NT-proBNP Levels

] -498 ng/L [9]
(median change)
Kansas City Cardiomyopathy
Questionnaire-Overall

+17 (SD 16) [9]

Summary Score (mean

change)

Table 3: Aficamten Pharmacokinetics in Healthy Chinese

Participants (Phase 1 Study)

AUCO-inf L
Dose Cmax (ng/mL) t1/2 (h) Citation
(ng-h/imL)
Single Ascending
Dose (SAD)
10 mg 283.4 (38.8) 5061 (1264) 75.2 (17.7) [10][11]
20 mg 553.8 (119.2) 10560 (2267) 84.9 (13.5) [10][11]
Multiple Dose
(MD) - Day 14
5 mg 230.1 (41.4) 4330 (807) 82.5 (14.2) [10][11]

Values are presented as mean (standard deviation).

Experimental Protocols

Detailed methodologies for the key clinical trials are provided below.
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Mavacamten: EXPLORER-HCM Phase 3 Trial

o Study Design: A multicenter, phase 3, randomized, double-blind, placebo-controlled trial.[12]
[13][14]

Participants: 251 adult patients with symptomatic (NYHA Class Il or Ill) obstructive HCM, a
left ventricular outflow tract (LVOT) peak gradient of =50 mmHg, and a left ventricular
ejection fraction (LVEF) of 255%.[7][8]

Intervention: Patients were randomized 1:1 to receive either Mavacamten (starting at 5 mg
once daily) or a matching placebo for 30 weeks.[3][14]

Assessments: Patient status was assessed every 2-4 weeks and included echocardiograms,
electrocardiograms, and blood collection for laboratory tests and Mavacamten plasma
concentration.[14]

Primary Endpoint: A composite functional endpoint at week 30 defined as either (1) an
increase in peak oxygen consumption (pVO3z) of 21.5 mL/kg/min and a reduction of at least
one NYHA class, or (2) an improvement of >3.0 mL/kg/min in pVOz with no worsening of
NYHA class.[13][14]

Secondary Endpoints: Changes in post-exercise LVOT gradient, pvVO2, NYHA class, and
patient-reported outcomes assessed by the Kansas City Cardiomyopathy Questionnaire and
a novel HCM-specific instrument.[13]
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Mavacamten: PIONEER-OLE (Open-Label Extension)
Study

¢ Study Design: An open-label, long-term extension study.[9][15][16]
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o Participants: Patients who had previously completed the PIONEER-HCM phase 2 study.[9]
[15]

« Intervention: All patients received oral Mavacamten, starting at a dose of 5 mg once daily,
with individualized dose titration at week 6.[9][15]

e Assessments: Evaluations included serial monitoring of safety, echocardiography, Kansas
City Cardiomyopathy Questionnaire—Overall Summary Score, and serum NT-proBNP levels.
[91[15]

o Objectives: The primary objective was to assess the long-term safety and tolerability of
Mavacamten. Secondary objectives included assessing long-term effectiveness on
symptoms, LVOT gradients, cardiovascular biomarkers, and echocardiographic measures.
[15]

Aficamten: Phase 1 Study in Healthy Chinese
Participants

» Study Design: A double-blind, randomized, placebo-controlled, phase 1 study with single
ascending dose (SAD) and multiple-dose (MD) cohorts.[10][11]

 Participants: 28 healthy male and female Chinese participants.[10][11]
« Intervention:

o SAD cohort: 16 participants were randomized to receive a single oral dose of Aficamten
(10 mg or 20 mg) or a placebo.[10][11]

o MD cohort: 12 participants were randomized to receive multiple doses of Aficamten (5 mg)
or a placebo once daily for 14 days.[10][11]

o Assessments: Safety was monitored throughout the study with electrocardiograms,
echocardiograms, clinical laboratory tests, and reporting of adverse events. Pharmacokinetic
profiles of Aficamten and its metabolites were also evaluated.[10][11]

o Objectives: To investigate the safety, tolerability, pharmacokinetics, and pharmacodynamics
of Aficamten in healthy Chinese adults.[10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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